3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
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Overview
Description
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry due to their unique electronic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the amino group, the fluorophenyl group, and the carboxylic acid methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize the reaction conditions to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester include other thiophene derivatives with different substituents, such as:
- 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 3-Amino-5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 3-Amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylic acid methyl ester
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and biological activity compared to other similar compounds. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H12FNO2S |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3 |
InChI Key |
QJHJKVOBCLJBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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